molecular formula C8H6N2O B2783390 2,6-Naphthyridin-3-ol CAS No. 1308285-72-4

2,6-Naphthyridin-3-ol

Cat. No.: B2783390
CAS No.: 1308285-72-4
M. Wt: 146.149
InChI Key: YLOPOXSEBFTAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Naphthyridin-3-ol is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are characterized by a fused ring system consisting of two pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Naphthyridin-3-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate pyridine derivatives. For instance, starting from 6-methoxy-3-aminopyridine, cyclization can be achieved under acidic conditions to yield this compound . Other methods include multicomponent reactions, nucleophilic substitution reactions, and cycloaddition reactions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2,6-Naphthyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted naphthyridines, which can be further utilized in various applications .

Scientific Research Applications

2,6-Naphthyridin-3-ol has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-naphthyridin-3-ol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The pathways involved often include disruption of cellular processes essential for the survival and proliferation of pathogens or cancer cells .

Comparison with Similar Compounds

  • 1,5-Naphthyridine
  • 1,6-Naphthyridine
  • 1,8-Naphthyridine

Comparison: 2,6-Naphthyridin-3-ol is unique due to its specific structural arrangement, which influences its reactivity and biological activity. For example, while 1,6-naphthyridine is known for its anticancer properties, this compound may offer a broader range of biological activities .

Properties

IUPAC Name

2H-2,6-naphthyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-3-7-4-9-2-1-6(7)5-10-8/h1-5H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOPOXSEBFTAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=O)NC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.